![molecular formula C16H18ClNO3 B2415641 3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide CAS No. 1795295-86-1](/img/structure/B2415641.png)
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound.
Amidation Reaction: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, phenyl derivatives, and various substituted amides.
Scientific Research Applications
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(2-(furan-2-yl)ethyl)propanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(3-chlorophenyl)-N-(2-(thiophen-2-yl)-2-methoxyethyl)propanamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions.
3-(3-bromophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide: The bromine atom may alter the compound’s reactivity compared to the chlorine atom.
Uniqueness
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring and the methoxyethyl chain distinguishes it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-15(14-6-3-9-21-14)11-18-16(19)8-7-12-4-2-5-13(17)10-12/h2-6,9-10,15H,7-8,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXKEZBGZNFQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC(=CC=C1)Cl)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2415558.png)
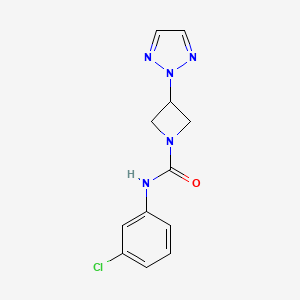
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)
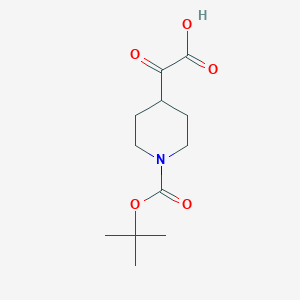
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2415562.png)
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
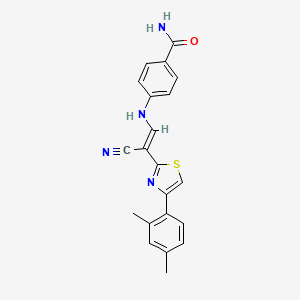
![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)
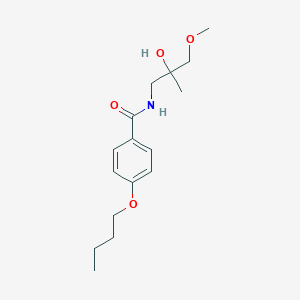
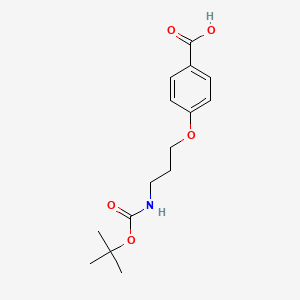
![11,13-dimethyl-N-(3-morpholin-4-ylpropyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2415579.png)
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)
